![molecular formula C17H15BrN4O2S B6071252 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6071252.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of a 1,3,4-thiadiazole compound is responsible for its various pharmacological activities . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are thought to contribute to the low toxicity and high in vivo stability of these compounds .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo a variety of chemical reactions. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide has been reacted with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine to afford the corresponding 1,3,4-thiadiazole derivatives .Mechanism of Action
Target of Action
The compound “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .
Mode of Action
It is known that thiadiazole derivatives interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Thiadiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Each of these activities would involve different biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with thiadiazole derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds are of considerable interest for the development of new therapeutic agents . Future research will likely focus on synthesizing new derivatives with improved potency and selectivity, as well as better understanding the mechanisms of action of these compounds .
properties
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c1-2-24-14-9-7-13(8-10-14)19-16(23)20-17-22-21-15(25-17)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPXAXKJOKJOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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